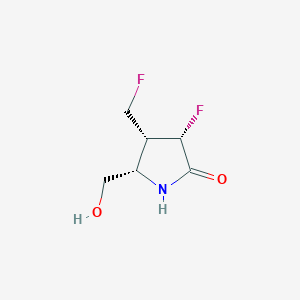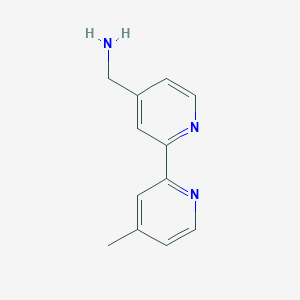
6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a pyridine ring and a tetrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the tetrazole ring, known for its bioisosteric properties, makes it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method is the cycloaddition reaction between an azide and a nitrile group. The reaction conditions often include the use of a catalyst such as copper(I) iodide and a solvent like dimethylformamide (DMF) at elevated temperatures.
Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with a nitrile.
Attachment to Pyridine Ring: The tetrazole ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the pyridine ring, converting it into piperidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of isopropyl alcohol or acetone derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The tetrazole ring can mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism by which 6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions, which are crucial for binding to biological targets. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
6-(1-Methyl-1H-tetrazol-5-yl)pyridin-2-amine: Similar structure but with a methyl group instead of an isopropyl group.
6-(1-Ethyl-1H-tetrazol-5-yl)pyridin-2-amine: Similar structure but with an ethyl group instead of an isopropyl group.
6-(1-Phenyl-1H-tetrazol-5-yl)pyridin-2-amine: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 6-(1-Isopropyl-1H-tetrazol-5-yl)pyridin-2-amine lies in its isopropyl group, which can influence its lipophilicity and steric properties. This can affect the compound’s binding affinity and selectivity towards its biological targets, making it a distinct candidate in drug design and material science.
Properties
Molecular Formula |
C9H12N6 |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
6-(1-propan-2-yltetrazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N6/c1-6(2)15-9(12-13-14-15)7-4-3-5-8(10)11-7/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
LDLJHICNZKPXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


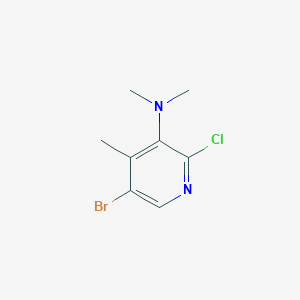
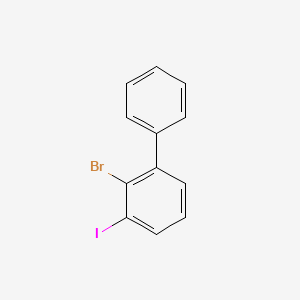
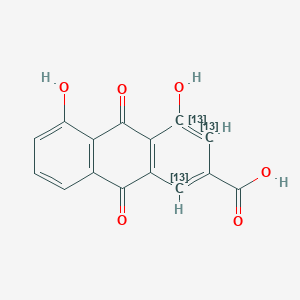
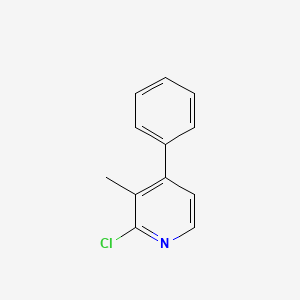
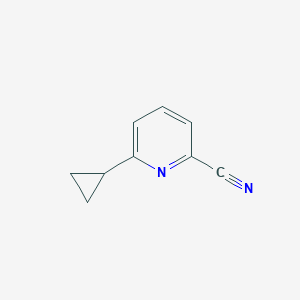

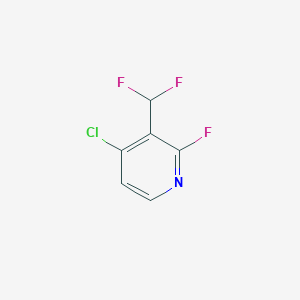
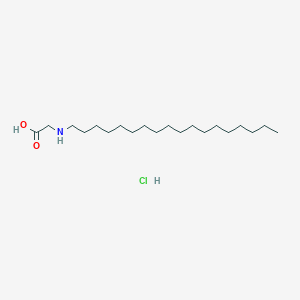
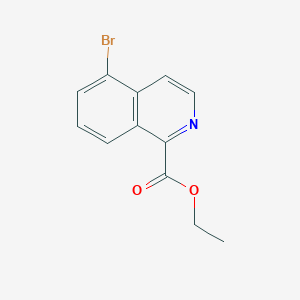

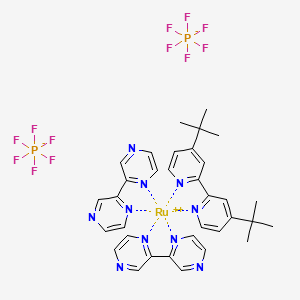
![Ethyl 1-(5-aminopyridin-2-yl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylate hydrochloride](/img/structure/B12962046.png)
